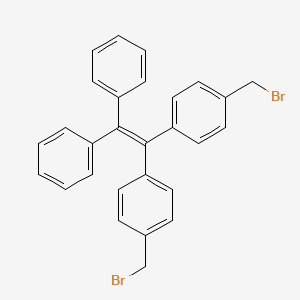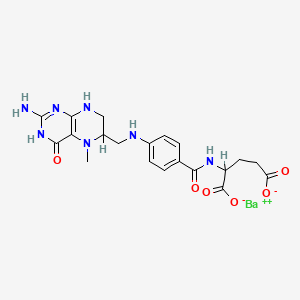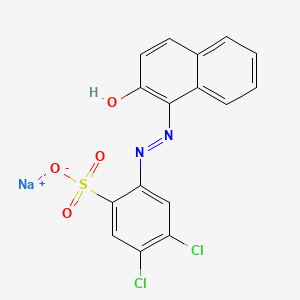
Allopurinol, 7-bromo-
Vue d'ensemble
Description
Allopurirol, 7-bromo- is a useful research compound. Its molecular formula is C5H3BrN4O and its molecular weight is 215.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allopurirol, 7-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allopurirol, 7-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de l'hyperuricémie et de la goutte
L'allopurinol est couramment prescrit pour traiter l'excès d'acide urique dans le sang . Il inhibe la dégradation de l'hypoxanthine par la xanthine oxydase, ce qui contribue à réduire les taux d'acide urique, empêchant ainsi les crises de goutte .
Recherche sur la maladie inflammatoire de l'intestin (MII)
L'allopurinol a été utilisé dans des recherches sur la maladie inflammatoire de l'intestin (MII). Il perturbe le métabolisme des purines, ce qui peut augmenter les dommages dans la colite expérimentale . Ces recherches donnent un aperçu du rôle du sauvetage des purines sur le métabolisme cellulaire et la santé intestinale dans le contexte de la MII .
Études sur la cicatrisation des plaies
L'allopurinol a été étudié pour ses effets sur la cicatrisation des plaies. Il a été constaté qu'il perturbe la prolifération et atténue la cicatrisation des plaies, conduisant à une augmentation des dommages tissulaires dans la colite expérimentale murine .
Recherche anticancéreuse
Les dérivés de l'allopurinol ont montré une activité anticancéreuse. Par exemple, le composé 4 a montré une cytotoxicité puissante contre les lignées cellulaires de carcinome hépatocellulaire humain . Ces résultats suggèrent que les activités anticancéreuses des dérivés de l'allopurinol peuvent ne pas être associées à l'inhibition de la XOD .
Recherche sur la détection des médicaments
L'allopurinol a été utilisé dans des investigations théoriques pour nommer un capteur électrochimique potentiel pour la molécule de médicament allopurinol .
Études métaboliques
L'allopurinol a été utilisé dans des études pour comprendre les effets des médicaments sur les processus métaboliques. Par exemple, il a été constaté qu'il modifiait le métabolisme des adénylates et de la créatine .
Mécanisme D'action
Target of Action
Allopurirol, 7-bromo-, also known as Allopurinol, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting this enzyme, Allopurirol, 7-bromo- reduces the production of uric acid, a substance that can form crystals in the joints and cause gout .
Mode of Action
Allopurirol, 7-bromo- is a structural analog of the natural purine base, hypoxanthine . After ingestion, it is metabolized to its active metabolite, oxypurinol, in the liver . Both Allopurirol, 7-bromo- and oxypurinol inhibit the action of xanthine oxidase . They are also converted by the purine salvage pathway to their respective ribonucleotides .
Biochemical Pathways
Allopurirol, 7-bromo- acts on the purine catabolism pathway, reducing the production of uric acid without disrupting the biosynthesis of vital purines . It is proposed that Allopurirol, 7-bromo- mediates thiopurine-S-methyltransferase (TPMT) inhibition, through the production of 2-hydroxy-6-thiopurine (2OH6MP) .
Pharmacokinetics
The pharmacokinetic parameters of Allopurirol, 7-bromo- after oral dosage include an oral bioavailability of 79 ± 20%, an elimination half-life of 1.2 ± 0.3 hours, apparent oral clearance of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration of 1.31 ± 0.41 L/kg . Oxypurinol is eliminated almost entirely unchanged in urine, with 1–3% conversion to two riboside metabolites .
Result of Action
The primary result of Allopurirol, 7-bromo- action is the reduction of uric acid levels in the body . This leads to a decrease in the number of repeated attacks of gout, a disease that occurs by the deposition of monosodium urate crystals in body tissues, especially around joints .
Action Environment
The action of Allopurirol, 7-bromo- can be influenced by various environmental factors. For instance, diets low in protein and total calories markedly decrease the clearance of oxypurinol . Uricosuric drugs, such as probenecid, have potentially opposing effects on the hypouricemic efficacy of Allopurirol, 7-bromo-. Their uricosuric effect lowers the plasma concentrations of urate; however, they increase the renal clearance of oxypurinol, thus potentially decreasing the influence of Allopurirol, 7-bromo- .
Analyse Biochimique
Biochemical Properties
Allopurirol, 7-bromo- plays a significant role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body . The compound interacts with various biomolecules, including enzymes like xanthine oxidase and proteins involved in purine metabolism. The nature of these interactions is primarily inhibitory, as Allopurirol, 7-bromo- binds to the active site of xanthine oxidase, blocking its activity .
Cellular Effects
Allopurirol, 7-bromo- affects various cell types and cellular processes. In endothelial cells, it has been shown to modulate uric acid transport and transporter expression . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Allopurirol, 7-bromo- can reduce oxidative stress and inflammation in endothelial cells by decreasing uric acid levels . Additionally, it may impact cell proliferation and apoptosis through its effects on purine metabolism.
Molecular Mechanism
The molecular mechanism of Allopurirol, 7-bromo- involves its binding to the active site of xanthine oxidase, where it acts as a competitive inhibitor . This binding prevents the enzyme from catalyzing the oxidation of hypoxanthine and xanthine, leading to a decrease in uric acid production . Furthermore, Allopurirol, 7-bromo- may also inhibit other enzymes involved in purine metabolism, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allopurirol, 7-bromo- have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to Allopurirol, 7-bromo- can lead to sustained reductions in uric acid levels and improvements in endothelial function . The compound may also undergo degradation, which could influence its efficacy over time .
Dosage Effects in Animal Models
The effects of Allopurirol, 7-bromo- vary with different dosages in animal models. At lower doses, the compound effectively reduces uric acid levels without significant adverse effects . At higher doses, Allopurirol, 7-bromo- may cause toxic effects, including renal impairment and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Allopurirol, 7-bromo- is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the conversion of hypoxanthine and xanthine to uric acid . The compound’s inhibitory effects on these enzymes can alter metabolic flux and reduce the levels of uric acid and other metabolites .
Transport and Distribution
Within cells and tissues, Allopurirol, 7-bromo- is transported and distributed through various mechanisms. It is primarily transported via uric acid transporters such as MRP4 and GLUT9 . These transporters facilitate the movement of the compound across cellular membranes, affecting its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of Allopurirol, 7-bromo- is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with xanthine oxidase and other enzymes involved in purine metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct Allopurirol, 7-bromo- to its sites of action within the cell .
Propriétés
IUPAC Name |
3-bromo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYPDHJIIUUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346406 | |
| Record name | Allopurirol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20419-67-4 | |
| Record name | Allopurirol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B1497067.png)
![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)
![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)



![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B1497088.png)
![calcium;3-carboxy-1-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]naphthalen-2-olate](/img/structure/B1497090.png)




